DC_517 Demonstrates 6-Fold Higher DNMT1 Inhibitory Potency (IC50) than Its Closest Analog DC_05
In a direct biochemical comparison, DC_517 inhibited DNMT1 with an IC50 of 1.7 µM, whereas the parent compound DC_05 exhibited an IC50 of 10.3 µM under identical assay conditions . The binding affinity (Kd) of DC_517 was also superior (0.91 µM vs. 1.09 µM) .
| Evidence Dimension | DNMT1 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.7 µM |
| Comparator Or Baseline | DC_05: 10.3 µM |
| Quantified Difference | 6.1-fold lower IC50 (higher potency) |
| Conditions | In vitro biochemical DNMT1 inhibition assay (J. Med. Chem. 2014) |
Why This Matters
A 6-fold improvement in potency enables use of lower compound concentrations, potentially reducing off-target effects and conserving precious biological material.
- [1] Chen S, Wang Y, Zhou W, Li S, Peng J, Shi Z, Hu J, Liu YC, Ding H, Lin Y, Li L, Cheng S, Liu J, Lu T, Jiang H, Liu B, Zheng M, Luo C. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening. J Med Chem. 2014 Nov 13;57(21):9028-9041. View Source
